molecular formula C10H10O3 B11722099 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B11722099
M. Wt: 178.18 g/mol
InChI Key: JXEFDGVIAFGYGW-UHFFFAOYSA-N
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Description

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[3-(hydroxymethyl)phenyl]-2-propenoic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a propenoic acid moiety. It is a derivative of cinnamic acid and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties.

Biological Activity

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. For example, studies on related compounds indicate that they can inhibit aldo-keto reductase enzymes, which are involved in steroid metabolism and could play a role in cancer progression. This suggests a potential pathway for therapeutic application in hormone-related cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : By neutralizing free radicals, it protects cellular components from oxidative damage.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells through various signaling pathways.
  • Apoptosis Induction : The ability to trigger programmed cell death is a key feature of many bioactive phenolic compounds.

Pharmacokinetics

While specific pharmacokinetic data for this compound is scarce, general characteristics of similar compounds indicate that they may be well absorbed due to their lipophilicity and ability to penetrate cellular membranes. The compound's melting point is approximately 124°C, suggesting stability under physiological conditions.

Study on Antioxidant Effects

A study evaluating the antioxidant properties of various phenolic acids demonstrated that those with hydroxymethyl substitutions exhibited enhanced radical scavenging abilities compared to their counterparts without this functional group. This supports the hypothesis that this compound may possess similar or superior antioxidant capabilities .

Potential in Cancer Therapy

Another investigation focused on the anticancer effects of propolis extracts containing phenolic compounds showed significant inhibition of tumor growth in animal models. The study highlighted the importance of structural features in determining the efficacy of these compounds against cancer cells .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6,11H,7H2,(H,12,13)

InChI Key

JXEFDGVIAFGYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CO

Origin of Product

United States

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